Product packaging for 1,2,2,6,6-Pentamethylpiperidin-4-one(Cat. No.:CAS No. 5554-54-1)

1,2,2,6,6-Pentamethylpiperidin-4-one

Cat. No.: B1347279
CAS No.: 5554-54-1
M. Wt: 169.26 g/mol
InChI Key: GHJUORCGZFHNKG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Hindered Amine Compounds in Organic Synthesis and Materials Science

Hindered amine compounds, particularly Hindered Amine Light Stabilizers (HALS), represent a significant advancement in polymer science and organic chemistry. Their development arose from the need to protect polymeric materials from degradation caused by exposure to light, particularly UV radiation. Early research into stable free radicals, such as diphenylpicrylhydrazyl, recognized in 1922, and various N-oxyl derivatives, laid the groundwork for understanding radical-trapping mechanisms. acs.org A pivotal moment in this field was the synthesis of triacetoneamine, which led to the creation of 2,2,6,6-tetramethyloxypiperidine-N-oxyl, a compound noted for its exceptional thermal and chemical stability. acs.org

Initially, the mechanisms by which hindered amines stabilized polymers were not well understood, as they did not fit into existing stabilizer categories. acs.org It was discovered that their effectiveness stems from their ability to continuously and cyclically remove free radicals produced during the photo-oxidation of polymers, a process now known as the Denisov cycle. wikipedia.orgyoutube.com In this cycle, the hindered amine is oxidized to a stable aminoxyl radical, which then traps the polymer alkyl and peroxy radicals that are responsible for degradation. wikipedia.org A key advantage of this process is that the HALS are regenerated, allowing them to provide long-lasting protection. wikipedia.org

The significance of hindered amines extends beyond polymer stabilization. In organic synthesis, their unique properties are utilized in various transformations. ijrpr.com They serve as building blocks for polymers, catalysts, and sensors. ijrpr.com The development of HALS has progressed through several generations, from simple monomeric compounds to more complex polymeric and non-interactive types, each offering improved performance and compatibility with different materials. researchgate.net This continuous innovation underscores the importance of hindered amine chemistry in both industrial applications and fundamental research. researchgate.net

Overview of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and vital structural motif in chemical research, particularly in the pharmaceutical and medicinal chemistry fields. nih.govresearchgate.net Its prevalence is demonstrated by the thousands of piperidine-containing compounds that have been investigated in clinical and preclinical studies. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids. nih.govnih.gov

The versatility of the piperidine scaffold lies in its ability to be readily synthesized and functionalized, allowing for the creation of a diverse range of molecules with varied biological activities. researchgate.net The biological properties of these derivatives are highly dependent on the type and position of substituents on the heterocyclic ring. researchgate.net This structural diversity has led to the development of piperidine-based compounds with a wide pharmacological spectrum, including applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijnrd.org

In organic synthesis, the formation of the piperidine ring is a fundamental process, with numerous methods developed for its construction, including the hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions. nih.gov These synthetic strategies provide access to a vast array of substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov Beyond medicinal applications, piperidine derivatives are also used as solvents, catalysts, and corrosion inhibitors, highlighting their broad utility in chemistry. ijnrd.org

Positioning of 1,2,2,6,6-Pentamethylpiperidin-4-one within the Broader Scope of N-Methylated Hindered Amines

This compound is a key example of an N-methylated hindered amine. This class of compounds is distinguished by the presence of a methyl group on the nitrogen atom of the piperidine ring, in addition to the characteristic bulky substituents at the 2 and 6 positions. The N-methylation has a significant impact on the properties and reactivity of the hindered amine.

Structurally, N-alkylated hindered amines, such as those with an N-CH3 group, generally exhibit slightly weaker basicity compared to their N-H counterparts. longchangchemical.com This modification can be advantageous in certain applications where high basicity might lead to undesirable side reactions. For instance, in acidic environments, less basic HALS are often preferred. longchangchemical.com

In the context of organic synthesis, this compound serves as a versatile intermediate. The ketone functional group at the 4-position allows for a wide range of chemical transformations, enabling the synthesis of various other functionalized piperidine derivatives. These derivatives can then be incorporated into more complex molecules, including other types of stabilizers or biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1347279 1,2,2,6,6-Pentamethylpiperidin-4-one CAS No. 5554-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUORCGZFHNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287259
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-54-1
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-Pentamethyl-4-piperidone
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Synthetic Methodologies and Advanced Chemical Transformations of 1,2,2,6,6 Pentamethylpiperidin 4 One

Synthetic Routes and Mechanistic Insights

The synthesis of 1,2,2,6,6-pentamethylpiperidin-4-one can be achieved through various routes, primarily involving the construction of the piperidine (B6355638) ring from acyclic precursors or the modification of an existing piperidone structure. These methods leverage advanced organic reactions to ensure high yields and purity suitable for industrial applications.

Advanced Alkylation Strategies for Piperidine Ring Systems

Alkylation is a fundamental process in the synthesis of the target molecule, involving the formation of carbon-carbon and carbon-nitrogen bonds to build the pentamethyl-substituted piperidone framework.

Multi-step Organic Reactions in the Synthesis of this compound

Two primary multi-step strategies have been reported for the synthesis of this compound.

The first approach involves a direct, one-pot cyclization reaction using acetone (B3395972) and methylamine (B109427) as the primary raw materials. This method, while seemingly direct, consists of several distinct stages: the reaction, catalyst quenching and filtration, and final purification. The process entails adding acetone and a methylamine solution to a reaction vessel with a sulfonic acid-functionalized SBA-15 catalyst and heating the mixture. Following the reaction period, an alkali is added to quench the catalyst, which is then filtered off. The resulting crude product is purified by rectification to yield the pure this compound. This method is noted for its efficiency and high yield, making it suitable for industrial production. organic-chemistry.org

A second significant strategy starts with a pre-formed piperidone ring, specifically 2,2,6,6-tetramethyl-4-piperidone. This precursor is then subjected to N-methylation to introduce the fifth methyl group onto the nitrogen atom. One reported method uses dimethyl sulfate (B86663) as the methylating agent in the presence of an alkaline substance and a solvent. The process involves the controlled, dropwise addition of dimethyl sulfate to a solution of the starting material, followed by a period of continued reaction, cooling, filtration, and purification to give the final product with a yield reported to be over 95%. google.com An alternative methylation technique for the same precursor utilizes a combination of formaldehyde (B43269) and formic acid. google.com

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReported YieldReference
CyclizationAcetone, MethylamineSulfonic acid functionalized SBA-15~72% organic-chemistry.org
N-Methylation2,2,6,6-Tetramethyl-4-piperidoneDimethyl sulfate, Alkali>95% google.com
N-Methylation (alternative)2,2,6,6-Tetramethyl-4-piperidoneFormaldehyde, Formic acid50-60% google.com
Role of Methylation in the Formation of the Pentamethylpiperidine Moiety

Methylation is central to establishing the "pentamethyl" characteristic of the target molecule. The specific role of the methylation process differs based on the synthetic strategy employed.

In the de novo synthesis starting from acetone and methylamine, the methylation occurs concurrently with the ring formation. The methylamine molecule directly provides the N-methyl group, which becomes the first of the five methyl substituents. The remaining four methyl groups originate from three molecules of acetone. During the cyclization, two acetone molecules provide the gem-dimethyl groups at the C2 and C6 positions of the piperidine ring.

In the alternative synthetic pathway, the role of methylation is more direct and serves as a distinct chemical transformation. Starting with 2,2,6,6-tetramethyl-4-piperidone, the core structure already contains four of the necessary methyl groups. The crucial step is the N-alkylation (specifically, N-methylation) of the secondary amine within the piperidone ring. Reagents such as dimethyl sulfate provide the methyl group that attaches to the nitrogen atom, completing the pentamethylpiperidine moiety. google.com This targeted methylation is a key transformation that converts a common precursor into the desired N-methylated final product.

Oxidation and Reduction Reactions of Piperidine Precursors

While direct synthesis of the ketone is common, another strategic approach involves the manipulation of the oxidation state at the C4 position of the piperidine ring. This typically involves the oxidation of a piperidinol (alcohol) precursor or the reduction of the target ketone for further functionalization.

Controlled Oxidation of Hydroxyl Groups to Ketones: Reagents and Conditions

The synthesis of this compound can be envisioned via the oxidation of its corresponding alcohol precursor, 1,2,2,6,6-pentamethyl-4-piperidinol. sigmaaldrich.com The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. unizin.org For a sterically hindered secondary alcohol like 1,2,2,6,6-pentamethyl-4-piperidinol, the choice of oxidizing agent is critical to ensure efficient conversion without side reactions.

A variety of reagents are available for this purpose. organic-chemistry.org TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are often used as catalysts in combination with a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.orgorganic-chemistry.org However, the steric hindrance from the four methyl groups adjacent to the nitroxyl (B88944) group in TEMPO can sometimes limit its effectiveness for oxidizing other hindered alcohols. researchgate.net Other common methods that are effective for a broad range of alcohols, including hindered ones, include Swern oxidation (using oxalyl chloride or a similar activator with DMSO) and the use of hypervalent iodine compounds like the Dess-Martin periodinane (DMP). organic-chemistry.org Chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective but are used less frequently due to toxicity concerns.

Oxidation MethodKey ReagentsTypical ConditionsReference
TEMPO-catalyzed OxidationTEMPO (cat.), NaOClAqueous/organic biphasic system, room temp. organic-chemistry.orgorganic-chemistry.org
Swern Oxidation(COCl)₂, DMSO, TriethylamineLow temperature (-78 °C), anhydrous CH₂Cl₂ organic-chemistry.org
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temp., CH₂Cl₂ organic-chemistry.org
PCC OxidationPyridinium Chlorochromate (PCC)Room temp., CH₂Cl₂ libretexts.org
Reduction of Ketone Intermediates to Specific Stereoisomers

The reduction of the carbonyl group in this compound or similar ketone intermediates yields the corresponding secondary alcohol, 1,2,2,6,6-pentamethyl-4-piperidinol. The stereochemical outcome of this reduction is of significant interest. The facial selectivity of the hydride addition is heavily influenced by the steric environment of the ketone. acs.org

In the case of this compound, the piperidine ring is flanked by two gem-dimethyl groups at the C2 and C6 positions. These bulky groups create significant steric hindrance. Small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to attack the carbonyl group from the sterically less hindered face. acs.org For a cyclohexanone-type ring, this often means an axial attack, leading to the formation of the equatorial alcohol as the major product. acs.org

For the preferential formation of the thermodynamically less stable axial alcohol, bulkier and more sterically demanding reducing agents are required. Reagents like L-Selectride (lithium tri-sec-butylborohydride) are designed to approach from the equatorial face, thereby delivering the hydride to form the axial alcohol. acs.org The choice of reducing agent and reaction conditions allows for the selective synthesis of a specific stereoisomer of the corresponding alcohol, which may be crucial for subsequent synthetic steps or for the final properties of a target molecule. organic-chemistry.orgorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

The industrial synthesis of this compound, a key intermediate for hindered amine light stabilizers (HALS), has moved beyond traditional stoichiometric methods towards more efficient and environmentally benign catalytic processes. google.com These advanced methods aim to improve yield, reduce waste, and allow for easier product purification.

Application of Sulfonic Acid Functionalized SBA-15 Catalysts

A significant advancement in the synthesis of this compound involves the use of sulfonic acid-functionalized SBA-15 as a solid acid catalyst. google.com This heterogeneous catalyst facilitates the ring closure reaction between acetone and methylamine to form the piperidone ring. google.com The SBA-15 mesoporous silica (B1680970) provides a high surface area and ordered pore structure, while the functionalization with sulfonic acid groups creates strong Brønsted acid sites necessary for catalysis. ucsb.eduijcce.ac.ir

The synthesis process involves charging a reactor with acetone, a methylamine solution (e.g., in methanol), and the sulfonic acid functionalized SBA-15 catalyst. google.com The reaction is stirred at a controlled temperature for several hours to achieve a high conversion rate. google.com One of the key advantages of this method is the high product yield and the catalyst's reusability. google.comijcce.ac.ir After the reaction, the solid catalyst can be easily separated from the product mixture by simple filtration, quenched with a base like sodium hydroxide, and potentially recycled for subsequent batches, which is both economical and environmentally friendly. google.comijcce.ac.ir Research has demonstrated that this catalytic system can achieve molar yields of approximately 70%. google.com

Reactant/CatalystQuantity/ConditionsPurpose
Acetone60 mLCarbonyl source for the piperidone ring
Methylamine Methanol (B129727) Solution (40%)30 mLNitrogen source for the piperidone ring
Sulfonic Acid Functionalized SBA-152.10 gHeterogeneous acid catalyst
Methylamine Nitrate5.61 gCo-catalyst/reagent
Temperature60 °CReaction condition
Time6 hoursReaction duration
Molar Yield69.42%Process efficiency
Continuous Flow Reactor Systems for Large-Scale Synthesis

For large-scale industrial production, continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of this compound. flinders.edu.aunih.gov Continuous flow systems involve pumping reactants through a series of tubes or microreactors where the reaction occurs. mit.edu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields. flinders.edu.au

The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, enabling rapid heating and cooling. flinders.edu.au This precise thermal control is crucial for managing exothermic reactions and preventing the formation of byproducts, which can be a challenge in large batch reactors. flinders.edu.au Furthermore, continuous flow systems can be operated under high pressure, allowing solvents to be heated above their atmospheric boiling points, which can significantly accelerate reaction rates. mit.edu The confinement of reagents within the reactor system enhances safety, a critical consideration when scaling up chemical production. flinders.edu.au These systems can be automated for continuous operation, making them highly suitable for the large-scale, cost-effective synthesis of commodity chemicals like piperidone derivatives. tue.nl

Catalyst Design and Performance Optimization

The performance of the catalytic synthesis of this compound is critically dependent on the design of the catalyst. For sulfonic acid-functionalized SBA-15, key optimization parameters include acid capacity, pore structure, and thermal stability. rsc.org The acid capacity, typically measured in millimoles of H+ per gram, directly influences the catalyst's activity. rsc.org

The structural properties of the SBA-15 support are also vital. The use of platelet-form SBA-15 with short mesochannels (150–350 nm) has been shown to enhance catalytic activity by improving molecular diffusion and accessibility of reactant molecules to the active sulfonic acid sites within the pores. researchgate.net This improved mass transport minimizes diffusion limitations that can hinder reaction rates in catalysts with longer, more tortuous pore networks. researchgate.net Catalyst stability is another crucial factor for industrial applications, ensuring the material can withstand the reaction conditions over multiple cycles without significant degradation in performance. rsc.org The robust silica framework of SBA-15 provides excellent thermal and hydrothermal stability. ucsb.edu Optimization involves tailoring the synthesis of the catalyst to achieve a high density of accessible acid sites within a highly ordered and stable mesoporous structure. ucsb.edursc.org

Design ParameterImpact on PerformanceOptimization Goal
Acid Capacity (mmol H+/g)Determines the number of active sites available for catalysis.Maximize the concentration of sulfonic acid groups. rsc.org
Pore Size and StructureAffects the diffusion of reactants and products. Large, ordered pores enhance accessibility. ucsb.eduCreate a well-ordered mesoporous structure with large pores (e.g., ~7 nm). researchgate.net
Channel LengthShorter channels reduce diffusion limitations and improve reaction rates.Synthesize platelet-form SBA-15 with short channels. researchgate.net
Thermal/Hydrothermal StabilityEnsures catalyst longevity and reusability under reaction conditions.Utilize robust support materials like SBA-15. ucsb.edu

Derivatization and Functionalization Reactions

The piperidin-4-one scaffold is a versatile building block in organic synthesis, serving as a precursor for more complex heterocyclic compounds with a wide range of applications, particularly in pharmaceuticals. nih.govchemrevlett.com The reactivity of the ketone group and the adjacent methylene (B1212753) protons allows for a variety of derivatization and functionalization reactions.

Ring Transformations and Skeletal Rearrangements Involving the Piperidin-4-one Scaffold

The piperidine ring, while generally stable, can participate in transformations and skeletal rearrangements under specific reaction conditions. nih.gov These reactions can alter the ring size or introduce new fused ring systems, significantly increasing molecular complexity. The strategic functionalization of the piperidin-4-one core is essential for creating novel molecular architectures. acs.org

The presence of α-protons next to the carbonyl group in the this compound structure allows for the formation of an enolate ion under basic conditions. This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions.

The process of enolization involves the deprotonation of a carbon atom adjacent to the carbonyl group, resulting in an anion that is stabilized by resonance with the oxygen atom. This nucleophilic enolate can then react with various electrophiles. One potential transformation involves the reaction of the piperidin-4-one enolate with a cyclic ketone. In this hypothetical recyclization pathway, the enolate would act as the nucleophile, attacking the electrophilic carbonyl carbon of a second cyclic ketone, such as a 1,2-diketone (diosphenol). nih.gov This initial aldol-type addition would form a bicyclic intermediate. Subsequent intramolecular reactions, potentially involving dehydration and further rearrangement, could lead to a significant skeletal transformation, yielding a new, more complex heterocyclic system. The specific outcome of such a reaction would be highly dependent on the nature of the cyclic ketone and the reaction conditions employed. This strategy reflects the broader utility of enolate chemistry in constructing complex molecular frameworks from simpler cyclic precursors. nih.gov

Formation of Spirocyclic Amines and Nitroxyl Radicals

The synthesis of spirocyclic structures from this compound represents a significant area of research, leading to the formation of novel amines and their corresponding stable nitroxyl radicals. A notable approach involves the reaction of this compound with cyclic ketones in the presence of an excess of ammonium (B1175870) chloride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under heating. This method facilitates the formation of spirocyclic amines. The underlying mechanism is thought to involve the enolization of the carbonyl group in the pentamethylpiperidone, which simplifies the subsequent recyclization triggered by the cyclic ketone. nih.gov

The general reaction scheme can be represented as:

This compound + Cyclic Ketone (in DMSO, excess NH₄Cl, heat) → Spirocyclic Amine

Following the formation of the spirocyclic amine, subsequent oxidation is required to generate the corresponding stable nitroxyl radical. A common method for this transformation is the use of hydrogen peroxide in ethanol. This oxidation step converts the secondary amine functionality within the spirocyclic framework into a nitroxyl radical. nih.gov

Spirocyclic Amine + H₂O₂ (in Ethanol) → Spirocyclic Nitroxyl Radical

A plausible mechanism for the formation of these spirocyclic amines involves an initial nucleophilic attack of the enol form of this compound on the protonated carbonyl of the cyclic ketone. This is followed by a series of intramolecular cyclization and rearrangement steps, ultimately leading to the spirocyclic amine product. The ammonium chloride is believed to act as a source of ammonia, which is crucial for the recyclization and amine formation steps. nih.gov

Substitution Reactions at the 4-Position of the Piperidine Ring

The 4-position of the this compound ring is a key site for chemical modification, allowing for the introduction of various functional groups through substitution reactions. These transformations are pivotal for the synthesis of a wide range of derivatives with tailored properties.

Nucleophilic and Radical Substitution Pathways

Nucleophilic substitution at the 4-position of the piperidine ring is a common strategy for introducing new functionalities. These reactions typically involve the conversion of the ketone at the 4-position into a suitable leaving group, followed by reaction with a nucleophile. The steric hindrance provided by the adjacent gem-dimethyl groups can influence the reactivity and stereoselectivity of these substitutions.

Radical substitution reactions at the 4-position offer an alternative pathway for functionalization. These reactions can be initiated by radical initiators and allow for the introduction of a variety of substituents that may not be accessible through nucleophilic pathways. The stability of the resulting piperidinyl radical intermediate is a key factor in the success of these transformations.

Halogenation and Alkylation for Intermediate Generation

Halogenation at the α-position to the carbonyl group (C3 and C5) of this compound can be achieved to generate intermediates for further transformations. These halogenated piperidones can then undergo various substitution and elimination reactions. The introduction of a halogen atom can activate the molecule for subsequent nucleophilic attack or serve as a handle for cross-coupling reactions. Halogenating agents are crucial in organic synthesis, with elemental halogens and hydrogen halides being the most direct, though often highly reactive, options. khanacademy.org

Alkylation of the enolate of this compound is another important method for generating functionalized intermediates. The enolate can be formed by treatment with a suitable base, followed by reaction with an alkylating agent. The regioselectivity of the alkylation (C3 vs. C5) can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. These alkylated piperidones are valuable precursors for the synthesis of more complex molecules.

Condensation and Multicomponent Reactions

Condensation and multicomponent reactions involving this compound provide efficient pathways to complex molecular architectures, including the synthesis of fluorescent probes and other functional materials.

Preparation of Fluorescent Probes via Naphthalimide Linkages

Fluorescent probes are powerful tools in various scientific disciplines, and this compound derivatives have been incorporated into their design. A common strategy involves the condensation of a functionalized 1,2,2,6,6-pentamethylpiperidine derivative with a naphthalimide fluorophore. Naphthalimides are attractive fluorochromes due to their excellent photostability, high luminescence efficiency, and large Stokes shifts. thieme-connect.com

The synthesis of such probes often involves a multi-step process. For instance, a derivative of 1,2,2,6,6-pentamethylpiperidine containing a primary amine can be reacted with a naphthalic anhydride (B1165640) derivative. This condensation reaction forms the imide linkage, covalently connecting the sterically hindered piperidine moiety to the fluorescent naphthalimide core. The specific substituents on both the piperidine and naphthalimide components can be varied to fine-tune the photophysical and chemical sensing properties of the resulting probe.

Reactant 1Reactant 2Product TypeKey Feature
Functionalized 1,2,2,6,6-PentamethylpiperidineNaphthalic Anhydride DerivativeNaphthalimide-based Fluorescent ProbeCovalent linkage between piperidine and fluorophore
4-amino-1,8-naphthalimide derivativeThis compound derivativeChemosensorPotential for ion sensing through PET
Mechanisms of Photoinduced Electron Transfer (PET) in Chemosensors

Many fluorescent chemosensors based on naphthalimide and a receptor unit, such as a derivative of 1,2,2,6,6-pentamethylpiperidine, operate through a photoinduced electron transfer (PET) mechanism. In a typical PET-based sensor, the fluorescence of the naphthalimide fluorophore is quenched in the "off" state due to electron transfer from a donor moiety (the receptor) to the excited fluorophore. thieme-connect.com

Upon binding of a specific analyte (e.g., a metal ion) to the receptor, the energy level of the donor's highest occupied molecular orbital (HOMO) is lowered. This increase in the energy gap between the donor and the acceptor (the fluorophore) inhibits the PET process. As a result, the fluorescence of the naphthalimide is "turned on". The efficiency of this PET process, and thus the sensitivity and selectivity of the chemosensor, is highly dependent on the electronic properties of both the fluorophore and the receptor, as well as the nature of their linkage. thieme-connect.com182.160.97

The general principle of a PET-based "turn-on" fluorescent sensor can be summarized as follows:

Excitation: The naphthalimide fluorophore absorbs light and is promoted to an excited state.

Quenching (Analyte Absent): An electron is transferred from the piperidine-based receptor to the excited fluorophore, leading to non-radiative decay and quenched fluorescence.

Binding and Signal Generation (Analyte Present): The analyte binds to the receptor, lowering its HOMO energy level and preventing electron transfer.

Fluorescence Emission: The excited fluorophore returns to the ground state via radiative decay, emitting light and "turning on" the fluorescence signal. thieme-connect.com

Copolymerization with Vinyl Monomers and Polymer Modification

The integration of hindered amine light stabilizer (HALS) functionalities into polymer backbones is a key strategy to prevent their physical loss from the polymer matrix through migration, volatilization, or extraction. This covalent bonding ensures long-term protection against weathering and UV radiation.

A primary method for producing polymeric HALS involves the radical copolymerization of a vinyl monomer with a functionalized HALS derivative. A key example is the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a polymerizable derivative. This monomer can be synthesized from 2,2,6,6-tetramethyl-4-piperidinol (B29938) through two distinct routes, with one route demonstrating a significantly higher yield. elsevierpure.com

The synthesis of APP begins with the alkylation of 2,2,6,6-tetramethyl-4-piperidinol to form 1,2,2,6,6-pentamethyl-4-piperidinol (PPOl). elsevierpure.com This tertiary cyclic amine is then functionalized by reacting it with acryloyl chloride to produce the polymerizable APP monomer. elsevierpure.com This monomer can then be copolymerized with a vinyl monomer, such as vinyl acetate (B1210297) (VAc), through a radical polymerization process. elsevierpure.comnih.govacs.org The resulting APP/VAc copolymer combines the photostabilizing capability of the HALS moiety with the properties of the main polymer chain, offering a durable solution to protect materials like polypropylene (B1209903) from the damaging effects of weathering. elsevierpure.comnih.gov

Table 1: Comparative Yields of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) Synthesis Routes Data sourced from research on polymeric HALS synthesis. elsevierpure.com

RouteStarting MaterialIntermediateFinal ProductOverall Yield
Route 14-Acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP)-APP5.5%
Route 22,2,6,6-Tetramethyl-4-piperidinol1,2,2,6,6-Pentamethyl-4-piperidinol (PPOl)APP12.5%

The characterization of the synthesized APP/VAc copolymer using techniques such as Fourier transform infrared spectroscopy (FTIR) and carbon-13 nuclear magnetic resonance (13C NMR) confirms the successful incorporation of the HALS monomer into the polymer structure. acs.orgacs.org The performance of these polymeric HALS in protecting polypropylene films during accelerated aging has been shown to be comparable to that of commercial polymeric stabilizers. elsevierpure.comnih.gov

Beyond copolymerization, grafting reactions provide another effective pathway to covalently bond HALS moieties to existing polymer chains. This post-polymerization modification is a versatile method for functionalizing conventional polymers. nih.gov Techniques such as radiation-induced grafting are particularly effective.

One notable study investigated the γ-radiation-induced grafting of 1,2,2,6,6-pentamethyl-4-piperidinyl methacrylate (B99206) (PMPM), a derivative of the target compound, onto a polypropylene (PP) matrix. researchgate.net In this process, the PMPM monomer, often in a binary mixture with another monomer like methyl methacrylate (MMA) or styrene (B11656) (St), is grafted onto the PP backbone using a simultaneous irradiation technique. researchgate.net This method creates a functionalized polymer where the HALS unit is permanently attached, significantly improving the material's resistance to degradation. researchgate.net

Reactive extrusion is another common industrial method for polymer functionalization, often used to graft monomers like maleic anhydride (MAH) onto polyolefin backbones. researchgate.netepa.govacs.org This process creates reactive sites on the polymer chain, which can then be used to attach other functional molecules, including amino-terminated HALS derivatives. elsevierpure.com These grafting strategies are crucial for developing high-performance polymers where long-term stability is a critical requirement.

Exploration of Metal-Free C-H Borylation Assisted by Sterically Hindered Amines

Currently, public domain research has not detailed the specific role of this compound or similar sterically hindered amines in assisting metal-free C-H borylation reactions. While metal-free C-H borylation is an active area of chemical research, the function of these specific amines in such catalytic systems is not established in the available scientific literature.

Spectroscopic and Computational Analysis of 1,2,2,6,6 Pentamethylpiperidin 4 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. For a molecule such as 1,2,2,6,6-Pentamethylpiperidin-4-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Conformational analysis of this compound has been reported based on proton magnetic resonance spectra. sigmaaldrich.com

¹H NMR Chemical Shifts of Methyl and Methylene (B1212753) Protons

The protons of the N-methyl group would likely appear as a singlet in the upfield region of the spectrum. The four methyl groups at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry and would also be expected to produce a sharp singlet. The methylene protons at C3 and C5 are adjacent to the carbonyl group and would, therefore, be expected to resonate at a lower field (downfield) compared to simple alkanes. These methylene protons would likely appear as a singlet, assuming free rotation and conformational averaging.

Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
N-CH₃ Singlet ~2.2 - 2.5
C(2,6)-(CH₃)₂ Singlet ~1.0 - 1.3
¹³C NMR Spectral Data for Carbon Environments

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, the carbon skeleton of the molecule presents several unique carbon environments that would give rise to distinct signals in a ¹³C NMR spectrum.

The most downfield signal would be attributed to the carbonyl carbon (C4) due to the strong deshielding effect of the oxygen atom. The quaternary carbons at C2 and C6 would appear in the aliphatic region, as would the methylene carbons at C3 and C5. The carbon of the N-methyl group and the carbons of the four equivalent methyl groups at C2 and C6 would resonate at the most upfield positions.

Hypothetical ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
C=O (C4) ~205 - 215
C2, C6 ~55 - 65
C3, C5 ~50 - 60
N-CH₃ ~40 - 50

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a chemical formula of C₁₀H₁₉NO, the expected exact mass can be calculated. sigmaaldrich.com

HRMS analysis would provide a high-precision mass measurement of the molecular ion, which would be compared to the calculated theoretical mass. A close match between the experimental and theoretical values (typically within a few parts per million) would provide strong evidence for the proposed molecular formula. While specific HRMS data for this compound is not publicly available, the technique remains a standard for molecular formula confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most prominent and diagnostic absorption band in its FTIR spectrum would be due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹.

Other characteristic absorptions would include C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations. The absence of bands corresponding to O-H or N-H stretches would confirm the fully substituted nature of the amine and the absence of hydroxyl groups. Although a specific spectrum is not provided in the search results, the expected key absorptions can be predicted based on the molecular structure.

Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1700 - 1725 Strong
C-H (Aliphatic) 2850 - 3000 Medium to Strong

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become increasingly powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data. unipd.it These methods can provide insights into molecular geometries, conformational preferences, and spectroscopic properties.

For this compound, computational studies could be employed to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (FTIR) to aid in the interpretation of experimental spectra.

Determine Conformational Preferences: Investigate the relative energies of different conformations, such as chair and boat forms of the piperidine (B6355638) ring, to understand the molecule's three-dimensional structure.

Analyze Electronic Properties: Map the electron density and electrostatic potential to identify reactive sites and predict intermolecular interactions.

Despite the potential of these methods, a specific search of the available literature did not yield any dedicated computational studies on this compound. Such studies would be valuable in providing a deeper understanding of the relationship between its structure and properties.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and geometric properties of piperidine derivatives. For compounds structurally similar to this compound, such as 2,2,6,6-tetramethyl-4-oxo-piperidinium nitrate, DFT calculations have been used to complement experimental data from X-ray crystallography. researchgate.net These studies reveal that the piperidinium (B107235) ring typically adopts a slightly deformed chair conformation. researchgate.net

DFT calculations allow for the determination of optimized geometrical parameters, including bond lengths and bond angles. Furthermore, they provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the reactivity of the molecule. For instance, the molecular electrostatic potential (MESP) surface plot, which can be generated from DFT calculations, helps to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

While specific DFT data for this compound is not extensively available in the public domain, the principles from studies on analogous compounds can be applied. The following table illustrates the types of electronic and geometric parameters that are typically calculated using DFT for such molecules.

Table 1: Representative Electronic and Geometric Properties from DFT Calculations

Property Description Typical Values for Piperidine Derivatives
Geometric Parameters
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. C-N: ~1.47, C-C: ~1.54, C=O: ~1.23
Bond Angles (°) The angle formed between three atoms across at least two bonds. C-N-C: ~112°, C-C-C: ~110°
Dihedral Angles (°) The angle between two intersecting planes. Defines the ring pucker and conformation.
Electronic Properties
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. -6.0 to -7.0
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. 0.5 to 1.5
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. 6.5 to 8.5

Molecular Dynamics Simulations for Conformational Analysis and Fluxional Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape and identifying the various shapes the molecule can adopt. rsc.org These simulations can reveal the relative energies of different conformers, such as chair, boat, and twist-boat forms of the piperidine ring, and the energy barriers for conversion between them. rsc.org

Studies on related N-methyl piperidine have utilized time-resolved Rydberg fingerprint spectroscopy, complemented by computational simulations, to explore the transformation between ring conformers. rsc.org These investigations have shown that different orientations of substituent groups (equatorial and axial) and the geometry of the ring lead to distinct conformers. rsc.org For this compound, the N-methyl group can exist in either an axial or equatorial position, leading to different conformational isomers with distinct energies and populations.

MD simulations can also elucidate the fluxional pathways, which are the routes of conformational interconversion. By mapping the potential energy surface, researchers can identify the transition states that connect different conformers and calculate the activation energies for these transformations. This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to function as a stabilizer. For instance, the accessibility of the nitrogen atom's lone pair of electrons, which is critical for its radical-scavenging activity, is highly dependent on the ring's conformation.

Novel Monte Carlo methods, which are similar in principle to MD simulations, have been used to study the conformational transitions of HALS molecules in polymer matrices. acs.org These simulations have shown that the conformation of the HALS molecule can be influenced by its environment. acs.org

Mechanistic Investigations through Computational Studies (e.g., Radical-Relay Stepwise Mechanisms)

Computational studies have been instrumental in elucidating the complex reaction mechanisms by which HALS protect polymers from degradation. The primary mechanism is known as the Denisov cycle, a series of radical-relay reactions. acs.orgwikipedia.org High-level computational techniques have been employed to investigate the full mechanism of the Denisov cycle, postulating new intermediate species and determining the final products. acs.org

The key steps in the HALS mechanism that have been investigated computationally include:

Initiation: The hindered amine is oxidized to a nitroxide radical.

Radical Trapping: The nitroxide radical scavenges alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during polymer degradation.

Regeneration: The HALS is regenerated through a series of reactions, allowing it to participate in multiple catalytic cycles. wikipedia.org

Computational studies, often using DFT, are employed to calculate the reaction energetics, including the activation energies and reaction enthalpies, for each step of the cycle. This allows for the identification of the rate-determining steps and provides a detailed understanding of the factors that influence the efficiency of the stabilization process.

For instance, computational investigations have explored the reaction of the nitroxide radical with a polymeric radical to form an alkoxyamine species (>N-OR). acs.org Subsequent reactions, such as intramolecular hydrogen transfer, can lead to the regeneration of the active nitroxide and the formation of non-radical polymer products. acs.org These theoretical studies are essential for understanding the high efficiency and long-term stability of HALS. wikipedia.org While these studies often use model systems, the insights gained are directly applicable to understanding the function of this compound and its derivatives as HALS.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,2,6,6-tetramethyl-4-oxo-piperidinium nitrate

Mechanistic Investigations in the Application of 1,2,2,6,6 Pentamethylpiperidin 4 One Derivatives

Catalytic Reaction Mechanisms

Beyond polymer stabilization, derivatives of 1,2,2,6,6-pentamethylpiperidine have emerged as valuable components in catalytic systems for organic synthesis. Their unique electronic and steric properties are harnessed in photoredox catalysis and in the generation of reactive radical intermediates.

Visible light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates under mild conditions. princeton.edunih.gov In some of these systems, 1,2,2,6,6-pentamethylpiperidine derivatives act as crucial reagents.

For instance, in the metal-free reductive coupling of unactivated aliphatic ketones and aldehydes with styrenes, 1,2,2,6,6-pentamethyl-4-piperidinol (a derivative of the title compound) is used in conjunction with an organic photoredox catalyst like p-terphenyl. acs.org In this context, the piperidine (B6355638) derivative likely functions as a sacrificial electron donor or plays a role in a proton-coupled electron transfer (PCET) process, facilitating the reduction of the carbonyl compound to its corresponding ketyl radical. acs.org The use of such catalytic methods avoids the need for harsh, stoichiometric metal reductants like samarium diiodide or dissolving metals. acs.org

Table 2: Components in a Photoredox Catalytic System for Ketyl Radical Generation

Component Example Function
Photocatalyst p-terphenyl, Ir(ppy)₃ Absorbs visible light and initiates electron transfer.
Carbonyl Compound Aliphatic ketones, Aldehydes Substrate to be reduced.
Piperidine Derivative 1,2,2,6,6-pentamethyl-4-piperidinol Co-reductant / Proton source.
Light Source Blue LEDs Energy input to excite the photocatalyst.

| Unsaturated Partner | Styrenes | Traps the generated ketyl radical. |

Ketyl radicals are highly valuable, functionalized reactive intermediates derived from the single-electron reduction of carbonyl compounds. nih.gov The generation of ketyl radicals from unactivated aliphatic carbonyls is challenging due to their highly negative reduction potentials. acs.org

Photocatalytic methods provide a milder pathway to access these intermediates. nih.gov As mentioned, systems using organic photosensitizers can generate ketyl radicals from aliphatic aldehydes and ketones. acs.org Once formed, these nucleophilic ketyl radicals are capable of various C-C bond-forming reactions. nih.govnih.gov A primary application is their addition to electron-deficient olefins, such as styrenes, in a reductive coupling reaction. acs.org

The proposed mechanism involves the following key steps:

Excitation: The photocatalyst is excited by visible light.

Electron Transfer: The excited photocatalyst reduces the carbonyl compound (often facilitated by a co-reductant and/or proton source like a piperidinol derivative) to form a ketyl radical. acs.org

Radical Addition: The newly formed ketyl radical adds to an unsaturated partner (e.g., a styrene (B11656) molecule).

Reduction and Protonation: The resulting radical intermediate is further reduced and then protonated to yield the final alcohol product.

This strategy showcases how derivatives of 1,2,2,6,6-pentamethylpiperidin-4-one can be integral to advanced catalytic methodologies, enabling transformations that are difficult to achieve through traditional means. acs.org

Role of Amine Bases in Photoredox Processes

In the realm of photoredox catalysis, sterically hindered amine bases, a class to which derivatives of this compound belong, play a crucial role as sacrificial electron donors. The general mechanism involves the amine intercepting the photoexcited state of a photocatalyst in a process known as reductive quenching. acs.org

Upon excitation by visible light, the photocatalyst reaches a higher energy state, making it a potent oxidant. The amine base then donates an electron to this excited photocatalyst, resulting in the formation of an amine radical cation and the reduced form of the photocatalyst. nih.gov This reduced photocatalyst is a highly reactive species capable of participating in various organic transformations.

A key feature of this process is the subsequent fate of the amine radical cation. The C-H bonds adjacent to the positively charged nitrogen atom become significantly more acidic. acs.org A weak base present in the reaction medium can then deprotonate one of these α-C-H bonds, leading to the formation of a neutral α-amino radical. researchgate.net This radical species is a versatile intermediate that can engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric hindrance provided by the piperidine scaffold can influence the stability and reactivity of these radical intermediates.

The selection of the amine base is critical to the efficiency of the photoredox cycle. The table below outlines key properties of common amine bases used in photoredox catalysis, illustrating the range of reduction potentials that can be accessed.

Amine BaseOxidation Potential (V vs. SCE)pKa of Conjugate Acid
Triethylamine (TEA)+0.6610.75
N,N-Diisopropylethylamine (DIPEA)+0.7810.7
N,N,N',N'-Tetramethylethylenediamine (TMEDA)+0.839.0 (second pKa)
1,4-Diazabicyclo[2.2.2]octane (DABCO)+0.698.8

This table presents representative data for commonly used amine bases to illustrate the range of electrochemical properties relevant to their function as reductive quenchers in photoredox catalysis. Specific data for this compound derivatives may vary.

Frustrated Lewis Pair (FLP) Mechanisms in Borylation Reactions

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical dative bond due to steric repulsion. nih.gov This "frustration" leaves both the Lewis acidic and Lewis basic sites available to cooperatively activate small molecules. Sterically encumbered amines, such as derivatives of this compound, are excellent candidates for the Lewis base component in FLP chemistry.

In the context of borylation reactions, an FLP can facilitate the heterolytic cleavage of B-H or B-B bonds, or activate C-H bonds for subsequent borylation. While specific examples detailing the use of this compound derivatives in FLP-mediated borylation are not prevalent in the literature, the underlying mechanism can be understood through related systems. For instance, in the para-selective borylation of aromatic aldimines and benzylamines, a sterically controlled interaction between the nitrogen of the substrate and a boron reagent is proposed to direct the regioselectivity. nih.gov This highlights the importance of steric bulk on the amine in guiding the reaction pathway.

The general mechanism for FLP-catalyzed borylation can involve the activation of a substrate by the Lewis acid, increasing its susceptibility to nucleophilic attack by the Lewis base. The cooperative action of the FLP can also facilitate the delivery of the boryl group. The choice of the hindered amine is crucial, as its basicity and steric profile determine the reactivity of the FLP. Below is a table of hindered amines commonly employed in FLP chemistry.

Hindered AminepKa of Conjugate Acid
2,6-Lutidine6.77
2,2,6,6-Tetramethylpiperidine11.26
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge)12.1
Tri-tert-butylphosphine*11.4

*Phosphines are also common Lewis bases in FLPs and are included for comparison. This table showcases various sterically hindered bases used in FLP chemistry to illustrate the structural diversity and range of basicities available.

Chemosensing Mechanisms

Derivatives of this compound can be incorporated into fluorescent chemosensors that exhibit pH-dependent emission through a process known as photoinduced electron transfer (PET). rsc.org In a typical PET-based sensor, the molecule consists of a fluorophore (the light-emitting component) linked to a receptor (in this case, the piperidine nitrogen) by a short, non-conjugated spacer.

In its basic or neutral form, the lone pair of electrons on the piperidine nitrogen can act as an electron donor. Upon photoexcitation of the fluorophore, an electron can be transferred from the nitrogen's highest occupied molecular orbital (HOMO) to the fluorophore's HOMO. edinst.com This process quenches the fluorescence of the fluorophore, resulting in a low or "off" emission state.

When the pH of the environment decreases, the piperidine nitrogen becomes protonated. This protonation lowers the energy of the nitrogen's HOMO, making the electron transfer to the photoexcited fluorophore energetically unfavorable. researchgate.net As a result, the PET process is inhibited, and the fluorophore returns to its ground state via the emission of a photon. This leads to a significant increase in fluorescence intensity, effectively switching the sensor to an "on" state. The pKa of the piperidine derivative will determine the pH range over which this transition occurs.

The photophysical properties of a hypothetical pH sensor based on a piperidine derivative are illustrated in the table below.

ConditionFluorescence EmissionQuantum Yield (Φ)Mechanism
Basic/Neutral pHLow ("Off")< 0.01PET from piperidine nitrogen quenches fluorescence.
Acidic pHHigh ("On")> 0.5Protonation of piperidine nitrogen inhibits PET.

This table provides a conceptual illustration of the pH-dependent fluorescence switching behavior of a sensor operating via a PET mechanism.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The industrial production of 1,2,2,6,6-pentamethylpiperidin-4-one and its precursors has traditionally relied on methods that are effective but offer room for improvement in terms of environmental impact and atom economy. Future research is geared towards developing greener, more sustainable synthetic routes.

A primary focus is the N-methylation of 2,2,6,6-tetramethyl-4-piperidone, the direct precursor. While high-yield methods using reagents like dimethyl sulfate (B86663) exist, future pathways aim to utilize more environmentally benign methylating agents. researchgate.netresearchgate.net One promising avenue is the use of dimethyl carbonate (DMC), which serves as a green reagent, with methanol (B129727) as the only significant byproduct. researchgate.net Catalytic systems, potentially involving heterogeneous catalysts for easier separation and recycling, are being explored to facilitate this transformation efficiently. researchgate.net

Table 1: Comparison of Methylating Agents for Piperidone Synthesis

Reagent Typical Byproducts Sustainability Considerations Future Research Goal
Dimethyl Sulfate Sulfuric acid salts Toxic, corrosive, generates inorganic waste Replacement with greener alternatives
Formaldehyde (B43269)/Formic Acid Water, CO2 Uses corrosive acid, potential for side reactions Improved selectivity and milder conditions
Dimethyl Carbonate (DMC) Methanol Low toxicity, recyclable byproduct, high atom economy Development of efficient and stable catalysts

Exploration of New Derivatization Strategies for Advanced Functional Materials

The primary application of this compound is as a precursor to HALS, which are critical additives for preventing the degradation of polymers. additivesforpolymer.com However, the unique sterically hindered amine scaffold is a valuable building block that can be incorporated into a wide range of advanced functional materials. enamine.netenamine.netpurkh.com

Future research will likely focus on moving beyond simple additives and toward creating macromolecules with integrated HALS functionality. This involves the synthesis of polymerizable monomers derived from this compound. For example, converting the ketone to a hydroxyl group, followed by esterification with acrylic or methacrylic acid, yields monomers like (1,2,2,6,6-pentamethylpiperidin-4-yl) acrylate. researchgate.netnih.gov These monomers can be copolymerized with commodity plastics to create polymers with built-in photostability, preventing issues like additive migration and leaching.

Further avenues include using the pentamethylpiperidine moiety as a structural component in:

Functional Coatings: Creating paints and coatings where the HALS unit is chemically bonded to the polymer resin, enhancing durability and longevity for automotive and architectural applications. google.com

Smart Materials: Designing polymers that respond to stimuli, where the hindered amine group could be used to influence properties like pH responsiveness or radical scavenging activity on demand.

Antimicrobial Surfaces: Leveraging the piperidine (B6355638) structure, which is a common scaffold in bioactive molecules, to develop materials with combined stabilizing and antimicrobial properties. frontiersin.org

In-depth Mechanistic Studies of Complex Reaction Systems Involving this compound

While the effectiveness of HALS derived from this compound is well-established, the intricate mechanisms by which they protect polymers are still a subject of detailed investigation. The core of their function is a regenerative catalytic cycle, often referred to as the Denisov cycle, where the hindered amine is oxidized to a nitroxide radical. frontiersin.orgacs.org This radical then traps and deactivates the free radicals (alkyl and peroxy radicals) that are responsible for polymer degradation. acs.org

Future research necessitates a deeper, quantitative understanding of this cycle. Key unexplored areas include:

Elucidating Reaction Pathways: High-level computational studies are needed to map out the complete network of reactions, identify transient intermediates, and calculate the energy barriers for each step. acs.org This will help clarify disputed aspects of the mechanism and pinpoint rate-determining steps.

Kinetics and Rate Determination: Experimental studies are required to measure the rate constants for the reactions between the nitroxide radicals and various polymer-based radicals. This data is crucial for building accurate predictive models of polymer lifetime.

Influence of Polymer Matrix: The efficiency of the Denisov cycle can be influenced by the specific polymer environment (e.g., polarity, crystallinity, presence of other additives). Mechanistic studies in different polymer matrices are needed to understand these interactions and optimize HALS performance for specific applications. acs.org

Understanding these mechanisms in greater detail will enable the rational design of next-generation stabilizers with enhanced efficiency and longevity. researchgate.net

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry and materials informatics offer powerful tools for accelerating the discovery of new materials. researchgate.net Instead of relying solely on empirical synthesis and testing, future research will increasingly use computational methods to design and screen derivatives of this compound with specific, tailored properties. uni.lu

Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and antioxidant potential of novel HALS candidates. nih.govmdpi.com By calculating properties such as bond dissociation energies and ionization potentials, researchers can screen virtual libraries of compounds to identify those with the highest potential for radical scavenging. This approach can guide synthetic efforts toward the most promising molecular architectures. acs.org

Furthermore, molecular dynamics (MD) simulations can be used to predict the physical properties of new derivatives and their compatibility with polymer matrices. These simulations can provide insights into:

Solubility and Miscibility: Predicting how well a new HALS derivative will disperse within a specific polymer, which is crucial for its effectiveness.

Migration Rates: Simulating the diffusion of the stabilizer within the polymer to predict its long-term persistence and resistance to leaching.

Interaction with Other Additives: Modeling how the HALS derivative interacts with other components in a polymer formulation, such as UV absorbers or antioxidants, to identify potential synergistic or antagonistic effects. researchgate.net

This in silico approach allows for the rapid evaluation of a vast chemical space, significantly reducing the experimental effort required to develop new, high-performance materials.

Table 2: Computationally Predicted Properties for HALS Design

Computational Method Predicted Property Relevance to HALS Function
Density Functional Theory (DFT) Bond Dissociation Energy (N-H) Predicts ease of nitroxide radical formation
DFT Ionization Potential Relates to antioxidant capacity and electron transfer
Molecular Dynamics (MD) Solubility Parameter Indicates compatibility and miscibility with polymers
MD Diffusion Coefficient Predicts migration rate and long-term stability
Quantitative Structure-Activity Relationship (QSAR) Photostability Index Correlates molecular structure with stabilizing performance

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synthesis and evaluation of this compound derivatives can be revolutionized by integrating emerging technologies such as flow chemistry and automated high-throughput systems.

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of HALS intermediates. nih.govgoflow.at Research has already demonstrated that the synthesis of derivatives from the precursor 2,2,6,6-tetramethyl-4-piperidone can be significantly accelerated in a flow system, reducing reaction times from hours to minutes due to superior heat and mass transfer. researchgate.net Future research will focus on developing multi-step, telescoped flow processes that can convert basic starting materials into complex HALS derivatives in a single, continuous operation. durham.ac.uk This approach not only increases efficiency but also enhances safety, particularly when handling hazardous reagents or exothermic reactions. wiley-vch.de

Combining automated synthesis platforms with high-throughput screening can dramatically accelerate the discovery of new functional materials. An integrated system could:

Synthesize a library of hundreds of different derivatives of this compound in parallel using robotic liquid handlers.

Formulate these derivatives into small-scale polymer samples.

Expose the samples to accelerated weathering conditions (e.g., intense UV light and heat).

Analyze the degradation of the samples using automated spectroscopic or microscopic techniques.

This closed-loop, data-driven approach, potentially guided by machine learning algorithms, would allow researchers to rapidly map structure-property relationships and identify optimal HALS candidates with unprecedented speed and efficiency.

Q & A

Q. What are the common synthetic routes for 1,2,2,6,6-pentamethylpiperidin-4-one, and how can reaction conditions be optimized?

The synthesis of this compound often involves multi-step strategies. A key method includes cross-aldol condensation followed by Grob-type fragmentation of ketones (e.g., this compound) with ammonium chloride, yielding spirocyclic intermediates . Catalytic systems, such as lithium amide , are critical for coupling reactions with phenolic derivatives, as seen in the preparation of hindered amine light stabilizers (HALS) like Tinuvin 144 . Optimization focuses on temperature control (e.g., 294 K for crystallization), solvent selection, and catalyst stoichiometry to enhance yield and purity.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

X-ray crystallography is the gold standard for structural elucidation, providing precise bond angles (e.g., C–C–C angles of 108.6°–115.5°) and confirming chair conformations of piperidine rings . Complementary methods include:

  • NMR spectroscopy : To resolve methyl group environments and confirm substitution patterns.
  • Mass spectrometry : For molecular weight verification (e.g., 685.02 g/mol for derivatives) .
  • Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) to determine space groups (e.g., P21/n) and unit-cell parameters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in ventilated areas, classified under UN 3261 (corrosive solid, acidic) .
  • Follow spill protocols: Neutralize with inert adsorbents and dispose via approved chemical waste streams .

Advanced Research Questions

Q. How does this compound function in pH-sensitive optical chemosensors?

The compound’s sterically hindered amine group enables photoinduced electron transfer (PET) mechanisms. When functionalized with fluorophores like 1,8-naphthalimide, it acts as a ratiometric pH probe. Protonation of the piperidine nitrogen disrupts PET, enhancing fluorescence emission in acidic environments (e.g., pH 4–6) . Applications include intracellular pH monitoring in biomedical imaging.

Q. What role does this compound play in enhancing dynamic nuclear polarization (DNP) for NMR spectroscopy?

As a precursor for nitroxide biradicals , it improves DNP efficiency by increasing electron-nucleus coupling. Synthetic derivatives (e.g., spirotetrahydropyrane piperidinyloxy radicals) are designed to optimize spin relaxation times and polarization transfer, boosting NMR signal sensitivity by >10-fold in solid-state studies .

Q. How does conformational analysis of this compound derivatives inform their stability in polymer applications?

X-ray studies reveal that chair conformations of the piperidine ring minimize steric strain, enhancing thermal stability in HALS like Tinuvin 144. Substituent positioning (e.g., tert-butyl groups at C3/C5) further reduces radical scavenging inefficiency by 15–20% in UV-degraded polymers .

Q. What mechanistic insights support its use as a V-ATPase inhibitor in osteoclast research?

Derivatives such as (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2,4-pentadienamide selectively bind V-ATPase proton pumps, disrupting osteoclast acidification (IC50 = 0.2 μM). This inhibits bone resorption in vivo, validated in murine models of metastatic bone disease .

Retrosynthesis Analysis

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1,2,2,6,6-Pentamethylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1,2,2,6,6-Pentamethylpiperidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.